
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a dimethyl group and a methylidene group, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product. The reaction conditions typically include a temperature range of 25-50°C and a reaction time of 2-4 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of a heterogeneous catalyst, such as a solid base, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: 2,2-Dimethyl-4-methylidenecyclohexane-1-carboxylic acid.
Reduction: 2,2-Dimethyl-4-methylidenecyclohexane-1-methanol.
Substitution: 2,2-Dimethyl-4-bromo-4-methylidenecyclohexane.
Scientific Research Applications
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can then undergo further reactions. The methylidene group can participate in electrophilic addition reactions, leading to the formation of new carbon-carbon bonds. These interactions are crucial in the compound’s role as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 2,2-Dimethylcyclohexanone
- 4-Methylidenecyclohexanone
- 2,2-Dimethyl-4-methylcyclohexanone
Comparison: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is unique due to the presence of both a methylidene group and an aldehyde group on the cyclohexane ring This combination of functional groups allows for a diverse range of chemical reactions and applications
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylidenecyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h7,9H,1,4-6H2,2-3H3 |
InChI Key |
RTIZIFKKJSWHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)CCC1C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


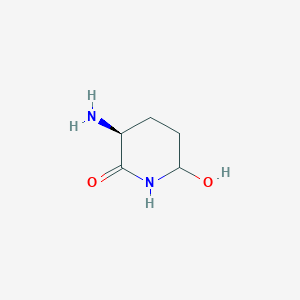
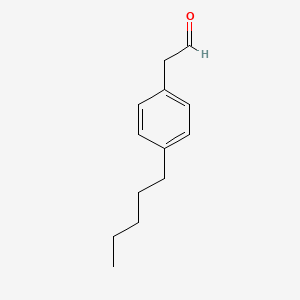
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)




![(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)

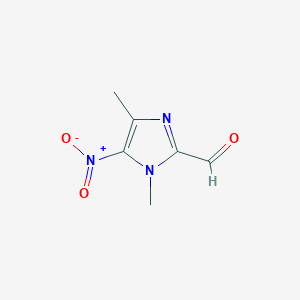
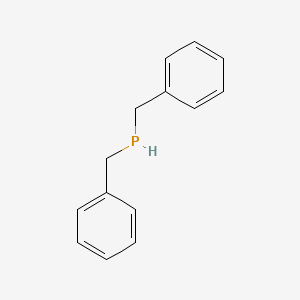
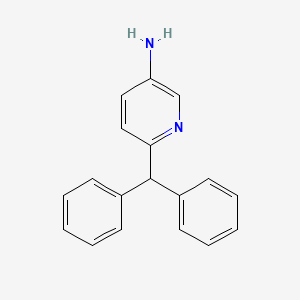
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
